molecular formula C9H18ClNO2 B2999207 (S)-3-Amino-3-cyclohexylpropanoic acid hydrochloride CAS No. 1956437-96-9

(S)-3-Amino-3-cyclohexylpropanoic acid hydrochloride

Cat. No. B2999207
CAS RN: 1956437-96-9
M. Wt: 207.7
InChI Key: KGHIZRPOMNZQAX-QRPNPIFTSA-N
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Description

“(S)-3-Amino-3-cyclohexylpropanoic acid hydrochloride” is likely a salt formed from the reaction of “(S)-3-Amino-3-cyclohexylpropanoic acid” and hydrochloric acid . The “(S)” denotes the stereochemistry of the compound, indicating it’s the “left-handed” version of the molecule. The “3-Amino-3-cyclohexylpropanoic acid” part suggests the compound contains an amino group (-NH2) and a cyclohexyl group (a six-membered carbon ring) attached to a three-carbon propanoic acid backbone .


Molecular Structure Analysis

The molecular structure of this compound would likely feature a three-carbon backbone (from the propanoic acid), with an amino group and a cyclohexyl group attached to the central carbon . The hydrochloride part indicates that the compound has been protonated (gained a hydrogen ion) and is paired with a chloride ion .


Chemical Reactions Analysis

As an amino acid derivative, this compound could potentially participate in reactions typical of amino acids, such as peptide bond formation . The presence of the cyclohexyl group might also enable reactions typical of cyclic hydrocarbons .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure and the presence of functional groups . As a hydrochloride salt, it would likely be soluble in water . The presence of the cyclohexyl group could impart some degree of lipophilicity .

Scientific Research Applications

Synthesis and Molecular Structure

  • The research conducted by Cherbuliez et al. (1967) explores the formation and transformation of esters, involving reactions of 3-Aminopropanol with aryl(or aralkyl or alkyl)isothiocyanates to yield corresponding thio-ureas, which upon reflux with hydrochloric acid, cyclize by elimination of water to form hydrothiazines. This study illustrates the compound's role in synthesizing complex molecular structures (Cherbuliez et al., 1967).

Peptide Synthesis

  • Tornøe et al. (2002) reported a novel regiospecific copper(I)-catalyzed 1,3-dipolar cycloaddition of terminal alkynes to azides on solid-phase, producing 1H-[1,2,3]-triazoles in peptide backbones or side chains. This process highlights the utility of amino acid derivatives in solid-phase peptide synthesis, offering a pathway to diversely substituted peptides (Tornøe et al., 2002).

Enantioselective Synthesis

  • Alonso et al. (2005) detailed an enantioselective synthesis of (2R,3R)-2-(tert-butoxycarbonyl)amino-3-cyclohexyl-3-hydroxypropanoic acid starting from ethyl 3-cyclohexyl-2,3-dihydroxypropanoate, highlighting a method for preparing amino acid derivatives with specific chiral centers (Alonso et al., 2005).

Metabolic Engineering

  • Jers et al. (2019) explored the production of 3-hydroxypropanoic acid (3-HP) from glycerol by metabolically engineered bacteria. This research showcases the application of amino acid derivatives in developing biotechnological processes for producing valuable chemicals (Jers et al., 2019).

Safety and Hazards

The safety and hazards of this compound would depend on its specific biological activity. As a hydrochloride salt, it could potentially be corrosive or irritating . Proper handling and safety measures should be taken when working with this compound .

Future Directions

The study and development of novel amino acid derivatives is an active area of research in medicinal chemistry . This compound, with its unique combination of an amino acid moiety and a cyclohexyl group, could potentially have interesting biological activities worth exploring in future studies .

properties

IUPAC Name

(3S)-3-amino-3-cyclohexylpropanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2.ClH/c10-8(6-9(11)12)7-4-2-1-3-5-7;/h7-8H,1-6,10H2,(H,11,12);1H/t8-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGHIZRPOMNZQAX-QRPNPIFTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(CC(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)[C@H](CC(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-3-Amino-3-cyclohexylpropanoic acid hydrochloride

CAS RN

1956437-96-9
Record name (3S)-3-amino-3-cyclohexylpropanoic acid hydrochloride
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